molecular formula C11H8BrNO3 B13932609 3-Bromo-8-methoxy-6-quinolinecarboxylic acid

3-Bromo-8-methoxy-6-quinolinecarboxylic acid

Cat. No.: B13932609
M. Wt: 282.09 g/mol
InChI Key: WODNNVFKJHUMDB-UHFFFAOYSA-N
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Description

3-Bromo-8-methoxy-6-quinolinecarboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often used in the development of pharmaceuticals due to their potential therapeutic properties, including antibacterial, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methoxy-6-quinolinecarboxylic acid typically involves the bromination of 8-methoxyquinoline followed by carboxylation. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methoxy-6-quinolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Quinoline Derivatives: Formed through nucleophilic substitution reactions.

    Oxidized or Reduced Quinoline Compounds: Resulting from oxidation or reduction reactions.

    Biaryl Compounds: Produced via Suzuki-Miyaura coupling reactions.

Scientific Research Applications

3-Bromo-8-methoxy-6-quinolinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored as a lead compound in the development of new therapeutic agents for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-8-methoxy-6-quinolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring structure allows it to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes in target organisms .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-methylquinoline-3-carboxylic acid
  • 3-Hydroxyquinoline-4-carboxylic acid
  • 8-Methoxyquinoline-3-carboxylic acid

Uniqueness

3-Bromo-8-methoxy-6-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups on the quinoline ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

3-bromo-8-methoxyquinoline-6-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-16-9-4-7(11(14)15)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3,(H,14,15)

InChI Key

WODNNVFKJHUMDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)Br

Origin of Product

United States

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